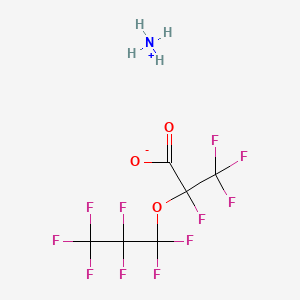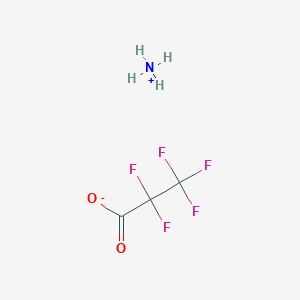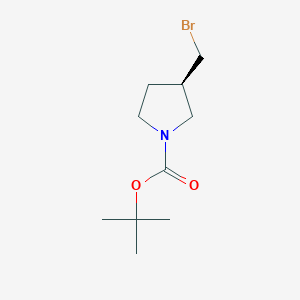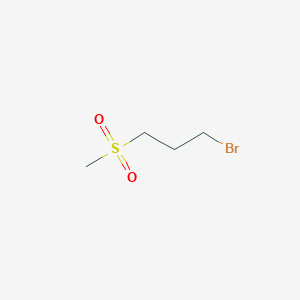
3-amino-1-(4-cyano-2-fluorophenyl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
3-Amino-1-(4-cyano-2-fluorophenyl)-1H-pyrazole-4-carbonitrile, otherwise known as 4-Cyano-2-fluorophenyl pyrazole-3-carboxamide, is an organic compound that has been used in various scientific research applications. This compound has the ability to act as a ligand, which is a molecule that binds to a metal atom or ion, and has been used in various studies related to the fields of biochemistry and physiology. Additionally, this compound has been studied for its potential use in laboratory experiments, as well as its biochemical and physiological effects. This article will discuss the synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Radiotracer Development and Imaging Applications
One key area of application for related compounds is in the development of radiotracers for imaging, particularly in cancer research. For instance, studies have demonstrated the utility of radiolabeled amino acid analogues, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with fluorine-18, for tumor imaging using positron emission tomography (PET). These compounds are advantageous for their non-metabolized nature, allowing for accurate imaging and dosimetry. The application of such compounds in imaging reflects the potential utility of 3-amino-1-(4-cyano-2-fluorophenyl)-1H-pyrazole-4-carbonitrile in similar contexts, given its structural uniqueness and potential interaction with biological systems (Shoup et al., 1999).
Therapeutic and Diagnostic Applications
Compounds with similar structural features have been explored for their therapeutic and diagnostic potential. For example, the histone deacetylase inhibitor MS-275 has been investigated for its ability to modulate gene expression through epigenetic mechanisms, demonstrating therapeutic potential in cancer treatment. This suggests that compounds like 3-amino-1-(4-cyano-2-fluorophenyl)-1H-pyrazole-4-carbonitrile could also find applications in drug development, particularly in areas requiring specific molecular interactions for therapeutic efficacy (Gore et al., 2008).
Environmental and Health Impact Studies
Additionally, compounds with cyano and fluorophenyl groups have been studied for their environmental presence and health impacts, particularly in the context of pesticide exposure and its association with health risks. For instance, studies on pyrethroid pesticide exposure suggest significant health implications, indicating the importance of understanding the environmental and biological activities of synthetic compounds, including those related to 3-amino-1-(4-cyano-2-fluorophenyl)-1H-pyrazole-4-carbonitrile (Li et al., 2018).
Propiedades
IUPAC Name |
3-amino-1-(4-cyano-2-fluorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN5/c12-9-3-7(4-13)1-2-10(9)17-6-8(5-14)11(15)16-17/h1-3,6H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYVQHYAQNIJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)N2C=C(C(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(4-cyano-2-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)
![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)